molecular formula C11H11BrO2 B8598421 6-(Bromoacetyl)chroman

6-(Bromoacetyl)chroman

Cat. No.: B8598421
M. Wt: 255.11 g/mol
InChI Key: JQFOSVLAUVKUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Bromoacetyl)chroman is a chemical compound that belongs to the class of benzopyrans, which are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromoacetyl)chroman typically involves the bromination of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Bromoacetyl)chroman can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

6-(Bromoacetyl)chroman has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Bromoacetyl)chroman involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: A parent compound without the bromine and ethanone groups.

    2-bromo-1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one: A similar compound with the bromine atom at a different position.

    6-bromo-3,4-dihydro-2H-1-benzopyran-2-one: Another brominated benzopyran derivative.

Uniqueness

6-(Bromoacetyl)chroman is unique due to the specific positioning of the bromine and ethanone groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-chromen-6-yl)ethanone

InChI

InChI=1S/C11H11BrO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2

InChI Key

JQFOSVLAUVKUBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CBr)OC1

Origin of Product

United States

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